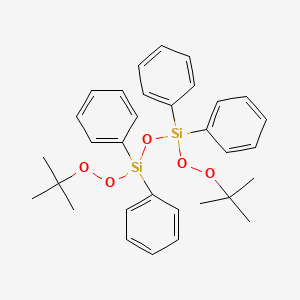![molecular formula C14H14N2O B14623392 5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 58993-96-7](/img/structure/B14623392.png)
5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo ring fused to a quinoxaline moiety, with three methyl groups attached at positions 5, 7, and 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through various methods. One efficient approach involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes with quinoxalinones in the presence of hydrochloric acid and nitric acid . This method is operationally simple and catalyst-free, making it a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones .
Industrial Production Methods: . This suggests that the method can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrochloric acid, nitric acid, and aryl cyclopropanes . The reactions are typically carried out under mild conditions, often mediated by visible light .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the visible light-mediated synthesis results in pyrrolo[1,2-a]quinoxalin-4(5H)-ones with potential antineoplastic activity .
Applications De Recherche Scientifique
5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potential antineoplastic activity makes it a promising candidate for cancer research . Additionally, its unique structure and reactivity make it valuable for studying heterocyclic chemistry and developing new synthetic methodologies .
Mécanisme D'action
The mechanism of action of 5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of cellular pathways involved in cancer cell proliferation and survival . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be compared with other similar compounds, such as pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives and other quinoxaline-containing heterocycles. These compounds share similar structural features and biological activities but may differ in their specific reactivity and applications . The unique substitution pattern of this compound, with three methyl groups, distinguishes it from other related compounds and may contribute to its distinct biological properties .
List of Similar Compounds:- Pyrrolo[1,2-a]quinoxalin-4(5H)-one
- Thiazolo[3,4-a]quinoxalines
- Imidazo[1,5-a]quinoxalines
- Indolo[1,2-a]quinoxalin-6(5H)-ones
Propriétés
Numéro CAS |
58993-96-7 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
5,7,8-trimethylpyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C14H14N2O/c1-9-7-12-13(8-10(9)2)16-6-4-5-11(16)14(17)15(12)3/h4-8H,1-3H3 |
Clé InChI |
KZSGNIGESFFQQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N3C=CC=C3C(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
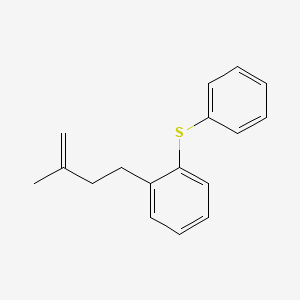
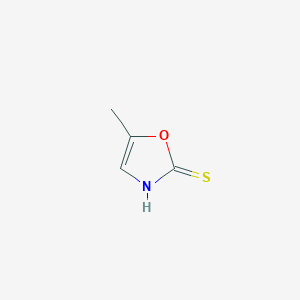
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
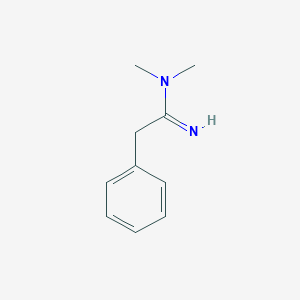

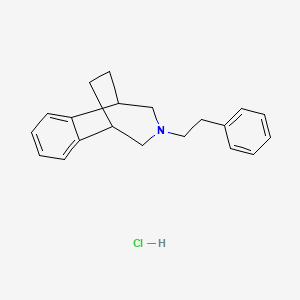
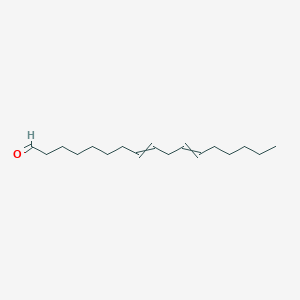
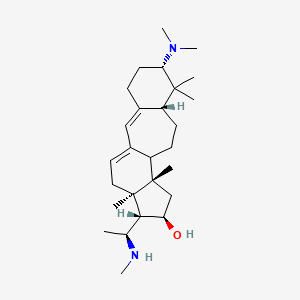
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)


